Home > Products > Screening Compounds P73293 > 2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide -

2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Catalog Number: EVT-4238402
CAS Number:
Molecular Formula: C19H11Cl2N3O3
Molecular Weight: 400.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2,4-Difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones

Compound Description: This series of compounds are novel 1,3,4-oxadiazol-2(3H)-ones bearing a 2,4-difluorophenoxy substituent at the 5-position and various aryl groups at the 3-position. These compounds were designed as peripherally selective fatty acid amide hydrolase (FAAH) inhibitors with improved aqueous solubility. Substitutions on the N-phenyl ring with ionizable groups significantly enhanced aqueous solubility while maintaining or improving potency against FAAH compared to their parent phenols. Specifically, 2-(piperazin-1-yl)ethyl and 3-(piperazin-1-yl)propyl derivatives displayed peripheral FAAH inhibition in mice at 30 mg/kg, whereas hepatic FAAH activity was inhibited by over 90%.

6-2-methoxy-5-[4-methoxy-3-(3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazol-6-yl)benzyl]phenyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles

Compound Description: This series represents novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, characterized by the presence of two 1,3,4-oxadiazole rings linked through a triazole moiety. These compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds bearing a 2,4-difluorophenyl, 4-nitrophenyl, 2-pyrazyl, or 2-furyl substituent on the triazole moiety exhibited potent inhibitory activity, comparable to the standard drug streptomycin.

3-(5-phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one and N-[5-(2-oxo-2H-chromen-3-yl)-[1,3,4]oxadiazol-2-yl]-benzamide Derivatives

Compound Description: This series of compounds incorporates both 1,3,4-oxadiazole and chromen-2-one ring systems. These derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. All compounds demonstrated activity in inhibiting carrageenan-induced oedema. One compound in particular, 4e, showed potent anti-inflammatory activity with 89% inhibition, followed by compound 4b (86%). Compounds with over 70% anti-inflammatory activity were further tested for analgesic, ulcerogenic, and lipid peroxidation profiles, as well as inhibition of cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX-5, LOX-12, and LOX-15). Compound 4e exhibited comparative selectivity for COX-2, LOX-5, and LOX-15, showcasing its potential as a safer NSAID.

5-(1H-Indol-3-yl)methyl-4-(substituted aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, 5-(1H-Indol-3-yl)methyl-N-(substituted aryl)-1,3,4-oxadiazol-2-amines, and 5-(1H-Indol-3-yl)methyl-N-(substituted aryl)-1,3,4-thiadiazol-2-amines

Compound Description: These compounds represent three series of heterocyclic compounds featuring an indole moiety linked to either a 1,2,4-triazole-3-thione, 1,3,4-oxadiazol-2-amine, or 1,3,4-thiadiazol-2-amine ring system. The researchers investigated their anticonvulsant activity in the maximal electroshock seizure (MES) model, comparing them to standard drugs like phenytoin sodium and carbamazepine. Several compounds within each series demonstrated comparable MES activity to the standard drugs, while others exhibited lower neurotoxicity than phenytoin.

( R )- N -(1-(2,4-Dichlorophenyl)-2-(1 H -imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

Compound Description: VNI, a potent inhibitor of protozoan CYP51 used to treat Chagas disease, served as a scaffold for designing novel antifungal drug candidates. Researchers synthesized fungi-oriented VNI derivatives with modifications tailored to target the fungal enzyme sterol 14α-demethylase (CYP51) in Aspergillus fumigatus and Candida albicans. These derivatives were evaluated for their potency in inhibiting CYP51s, microsomal stability, effects in fungal cells, and structural characterization of complexes with A. fumigatus CYP51.

5-tert-butyl-3-[2,4-dichloro-5-(prop-2-ynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one (Oxadiargyl)

Compound Description: Oxadiargyl is a 1,3,4-oxadiazolone herbicide with a 5-tert-butyl substituent, a 2,4-dichloro-5-(prop-2-ynyloxy)phenyl group at the 3-position, and a carbonyl oxygen at the 2-position. Its crystal structure reveals a dihedral angle of 65.84(6)° between the oxadiazolone and benzene rings. Crystal packing involves weak intermolecular Cl⋯Cl short contacts forming chains along the b-axis direction, further linked by C—H⋯O, C—H⋯N, and C—H⋯Cl hydrogen bonds, creating a three-dimensional network. Weak C—H⋯π interactions are also observed.

Properties

Product Name

2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

IUPAC Name

2,4-dichloro-N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

Molecular Formula

C19H11Cl2N3O3

Molecular Weight

400.2 g/mol

InChI

InChI=1S/C19H11Cl2N3O3/c20-12-6-7-14(15(21)10-12)17(25)22-13-4-1-3-11(9-13)18-23-24-19(27-18)16-5-2-8-26-16/h1-10H,(H,22,25)

InChI Key

BXFOIOYGHGLMFT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C(O3)C4=CC=CO4

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C(O3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.